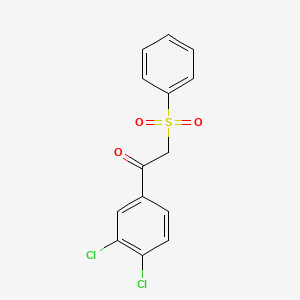
1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-Dichlorophenyl)-2-(phenylsulfonyl)-1-ethanone” is an organic compound containing a dichlorophenyl group, a phenylsulfonyl group, and an ethanone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely show the dichlorophenyl and phenylsulfonyl groups attached to the ethanone group. The dichlorophenyl group would likely contribute to the compound’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dichlorophenyl group is likely to make the compound relatively polar, which could affect its solubility in various solvents .Scientific Research Applications
Biotransformation and Synthesis
- A bacterial strain, Acinetobacter sp., was identified for the biocatalysis of related compounds, demonstrating potential in drug synthesis, including highly stereoselective transformations (Miao, Liu, He, & Wang, 2019).
- Research on the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety indicates the versatility of related compounds in creating complex chemical structures (Abu-Shanab, 2006).
Antimicrobial and Antifungal Activities
- The synthesis and antimicrobial activity of derivatives of related compounds were explored, highlighting their potential in pharmaceutical and drug research (Wanjari, 2020).
- Novel derivatives of related compounds exhibited significant antifungal activities, underscoring their potential in developing new antifungal agents (Ruan, Jin, He, Yang, Bhadury, He, Wang, & Song, 2011).
Molecular Docking and Analysis
- A study involving molecular docking revealed the potential of related compounds in inhibiting key proteins, indicating their use in drug development (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
Application in HIV-1 Replication Inhibition
- Research on N-arylsulfonyl derivatives of related compounds identified them as inhibitors of HIV-1 replication, highlighting their significance in the treatment of viral infections (Che, Liu, Tian, Hu, Chen, & Chen, 2015).
Enzymatic Process Development
- A practical enzymatic process was developed for the preparation of a chiral intermediate derived from a similar compound, demonstrating the compound's role in streamlined and environmentally sound industrial applications (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-12-7-6-10(8-13(12)16)14(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBIUNZNOUZDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)
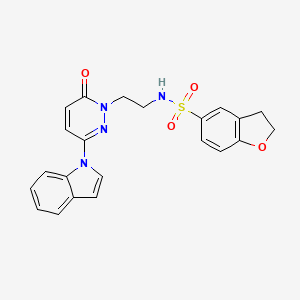
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B3000027.png)
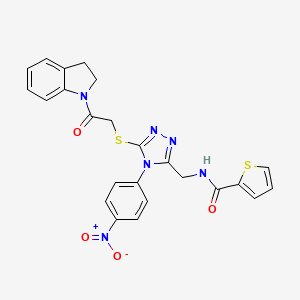
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)


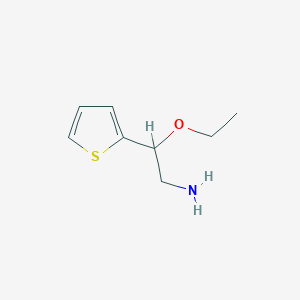

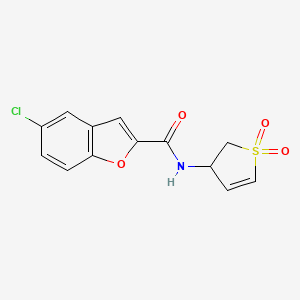
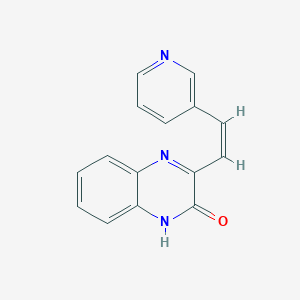
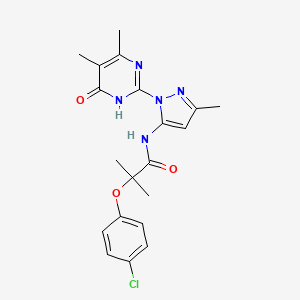
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000047.png)